molecular formula C₉₇H₁₇₃N₅₁O₂₄ B612649 HIV-1 rev Protein (34-50) CAS No. 141237-50-5

HIV-1 rev Protein (34-50)

カタログ番号 B612649
CAS番号: 141237-50-5
分子量: 2437.74
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The HIV-1 rev Protein (34-50) is a 17 amino acid peptide with anti-HIV-1 activity . It is derived from the Rev-responsive element-binding domains of Rev in HIV-1 . This peptide is also known as a cell-penetrating peptide and has been used to deliver macromolecules into cells .


Synthesis Analysis

The synthesis of the HIV-1 rev Protein (34-50) involves chemical synthesis using native chemical ligation coupled with desulfurization . The process has been optimized to allow for a one-pot approach for the ligation and desulfurization steps, reducing the number of purification steps and enabling the obtaining of the desired protein in excellent yield .


Molecular Structure Analysis

The HIV-1 rev Protein (34-50) is a part of the larger Rev protein, which is a 13-kDa protein composed of 116 amino acids . The Rev protein contains two specific domains which contribute to its nuclear import and export . The arginine-rich motif (ARM), located between amino acids 38–49 of the rev gene, forms an alpha-helical secondary structure .


Chemical Reactions Analysis

The HIV-1 rev Protein (34-50) plays a crucial role in the HIV-1 lifecycle. It is responsible for shuttling partially spliced and unspliced viral mRNA out of the nucleus . This is a key step in the HIV-1 lifecycle, making Rev an attractive target for the design of anti-HIV drugs .


Physical And Chemical Properties Analysis

The HIV-1 rev Protein (34-50) is a 17-aa peptide derived from the Rev-responsive element-binding domains of Rev in HIV-1 . It has a molecular weight of 2437.79 and a molecular formula of C97H173N51O24 .

科学的研究の応用

Intrabody Development Against HIV-1 Rev

Vercruysse et al. (2010) developed a nanobody from llama antibodies targeting the N-terminal α-helical multimerization domain of HIV-1 Rev. This nanobody efficiently blocks the assembly of Rev multimers, inhibiting HIV-1 replication and the Rev-dependent expression of HIV-1 RNA.

Structural Insights

Rausch & Le Grice (2015) provided detailed insights into the complex process of Rev binding to the Rev response element (RRE), crucial for HIV-1 replication. Their studies, using X-ray crystallography and other methodologies, advance our understanding of Rev-RNA interactions and the development of antiviral therapies.

Role of DDX1 in Rev Function

Edgcomb et al. (2011) explored the role of the human DEAD-box helicase DDX1 in Rev functions. Their research indicates a clear link between DDX1 and HIV-1 Rev, showing that DDX1 is required for both Rev activity and HIV production, thereby contributing to understanding of the molecular interactions in HIV-1 replication.

Chemical Synthesis of HIV-1 Rev

Siman et al. (2011) developed methods for the chemical synthesis and expression of HIV-1 Rev. Their work overcomes challenges in studying Rev due to its tendency to aggregate, enabling further research on the protein's structure and function.

Host Cell Interactome of HIV-1 Rev

Naji et al. (2011) identified candidate host cell factors interacting with HIV-1 Rev using proteomics and statistical analysis. Their work suggests a complex set of functions for helicases in the regulation of HIV mRNAs, contributing to a deeper understanding of Rev interactions within host cells.

Development of HIV-1 Rev Inhibitors

Zhong et al. (2015) identified potent HIV-1 replication inhibitors targeting Rev function. Their study represents a significant step toward the development of novel anti-HIV agents.

Timing of Rev and CRM1 Recruitment

Nawroth et al. (2014) examined the timing of Rev and CRM1 recruitment to transcripts targeted for export, revealing insights into the process of Rev-mediated RNA export in HIV-1 replication.

Enhanced RNA Binding by Rev Peptides

Harrison et al. (2014) reported that helix-constrained cyclic pentapeptides enhance the RNA-binding affinity of isolated Rev peptides. This finding contributes to understanding how Rev binds and captures the Rev Response Element (RRE).

Mapping the Nb190-Rev Interaction Interface

Vercruysse et al. (2013) conducted mutational and docking studies to map the interaction interface between a llama single-domain antibody (Nb190) and the HIV-1 Rev protein. Their research provides insights into the development of strategies to inhibit HIV-1 Rev function.

HIV-1 Rev Dimer Structure and Multimeric Binding

Dimattia et al. (2010) explored the dimer structure of HIV-1 Rev, providing implications for its multimeric binding to the RRE. This study offers a model for Rev oligomerization onto viral RNA.

作用機序

The HIV-1 rev Protein (34-50) is essential to the regulation of HIV-1 protein expression . A nuclear localization signal is encoded in the rev gene, which allows the Rev protein to be localized to the nucleus, where it is involved in the export of unspliced and incompletely spliced mRNAs . In the absence of Rev, mRNAs of the HIV-1 late (structural) genes are retained in the nucleus, preventing their translation .

Safety and Hazards

As a research compound, the HIV-1 rev Protein (34-50) is intended for research use only and not for human or veterinary use . Specific safety and hazard information for this compound may not be readily available and should be obtained from the manufacturer or supplier.

将来の方向性

The HIV-1 rev Protein (34-50) continues to be a subject of interest in HIV research. Its role in the HIV-1 lifecycle makes it an attractive target for the design of anti-HIV drugs . Future studies may focus on better understanding the structure and function of the protein, as well as developing new methods for its synthesis and purification .

特性

CAS番号

141237-50-5

分子式

C₉₇H₁₇₃N₅₁O₂₄

分子量

2437.74

配列

One Letter Code: TRQARRNRRRRWRERQR

同義語

HIV-1 rev Protein (34-50)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。